molecular formula C8H5ClN4 B2630203 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile CAS No. 1104381-00-1

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Cat. No. B2630203
CAS RN: 1104381-00-1
M. Wt: 192.61
InChI Key: LQHKBWMDRJSRJZ-UHFFFAOYSA-N
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Description

“6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is a chemical compound with the CAS Number: 7205-46-1 . It has a molecular weight of 167.6 and its IUPAC name is 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, one synthesis method involves stirring 2-Chloro-4-methylamino-5-aminopyridine with trimethyl ortho formate and formic acid at 100 °C for 3 hours .


Molecular Structure Analysis

The molecular structure of “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is represented by the linear formula C7H6ClN3 . The InChI code for this compound is 1S/C7H6ClN3/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” are diverse and can lead to various products . The compound can participate in reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .


Physical And Chemical Properties Analysis

“6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is a solid at room temperature . It has a molecular weight of 167.6 and is highly soluble in water and other polar solvents .

Scientific Research Applications

Cathepsin S Inhibition

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogs have been identified as potent inhibitors of cathepsin S. These inhibitors show effectiveness against both purified enzyme and in human cell-based assays, making them significant in the study of cathepsin S related pathways and diseases (Cai et al., 2010).

Fluorescent Probes for Mercury Ion

This compound has been used in the development of fluorescent probes for mercury ion detection. It demonstrates efficiency as a probe both in acetonitrile and in buffered aqueous solution, highlighting its potential in environmental monitoring and analytical chemistry applications (Shao et al., 2011).

Chemical and Structural Analysis

Research has focused on the chemical and structural analysis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives. Studies include vibrational spectra, X-ray, and molecular structure analysis, providing insights into the physical and chemical properties of these compounds (Lorenc et al., 2008).

Development of Heterocyclic Systems

The compound has been involved in the synthesis of new heterocyclic systems. These systems are explored for their fluorescent properties, which could have applications in materials science and bioimaging technologies (Pordel et al., 2017).

Corrosion Inhibition

Studies have explored the use of imidazo[4,5-b] pyridine derivatives, including 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile, as corrosion inhibitors for metals. This research is significant in materials science, particularly in the context of preventing corrosion in industrial applications (Saady et al., 2021).

Synthesis of Novel Compounds

This chemical has been a key intermediate in the synthesis of various novel compounds. These synthetic routes and compounds have potential applications in pharmaceuticals, materials science, and organic chemistry (Zaki & Proença, 2007).

Safety and Hazards

The compound is associated with certain hazards. The safety information includes the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Imidazole derivatives, including “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine”, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their structural character and their ability to influence many cellular pathways . Therefore, the future directions in the research and development of this compound could involve exploring its potential therapeutic applications.

properties

IUPAC Name

6-chloro-1-methylimidazo[4,5-c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-13-4-11-8-5(3-10)12-7(9)2-6(8)13/h2,4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHKBWMDRJSRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(C=C21)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The suspension of 3-amino-6-chloro-4-methylamino-pyridine-2-carbonitrile (1.8 g) in DCM (5 ml), acetic acid (1.5 ml) and triethyl orthoformate (10 ml) was heated in microwave at 150° C. for 30 minutes. The mixture was then diluted with ethyl acetate (200 ml), washed with 10% sodium carbonate (100 ml), dried over sodium sulphate, solvent removed under reduced pressure, DCM (5 ml) was then added to the residue, some product crashed out and collected by filtration (0.5 g), the rest was then columned on silica gel using ethyl acetate-heptane (55:45) as eluant to give another 0.8 g of expected product (a total of 1.3 g product). 1H NMR (CDCl3) δ: 8.1 (s, 1H), 7.6 (s, 1H), 3.93 (s, 3H). MS m/z 193 (M+H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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